

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chlorophenylhydrazine

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Compound of Interest

Compound Name: 4-Chlorophenylhydrazine

Cat. No.: B093024

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This guide provides a comprehensive analysis of the spectroscopic data for **4-chlorophenylhydrazine**, a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] As a compound frequently utilized in research and development, its unambiguous identification and purity assessment are critical. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and experimental best practices. The focus is not merely on the data itself, but on the underlying molecular structure and properties that give rise to the observed spectra.

Molecular Structure and Safety Considerations

4-Chlorophenylhydrazine (CAS No: 1073-69-4) is an organic compound featuring a hydrazine group (-NHNH₂) attached to a benzene ring substituted with a chlorine atom at the para-position.[3][4] This structure dictates its chemical reactivity and is the foundation for interpreting its spectroscopic signature. The compound is often supplied and handled as its more stable hydrochloride salt (**4-Chlorophenylhydrazine** hydrochloride, CAS No: 1073-70-7).[5][6] For most analytical purposes, especially in solution-state NMR, the free base is analyzed, which can be generated from the salt by neutralization.[7]

Diagram: Molecular Structure of **4-Chlorophenylhydrazine**

Caption: 2D structure of **4-Chlorophenylhydrazine**.

Safety and Handling: **4-Chlorophenylhydrazine** and its hydrochloride salt are hazardous materials and must be handled with appropriate precautions. They are classified as toxic or harmful if swallowed, in contact with skin, or inhaled.[8][9] They are also known to cause skin and serious eye irritation and may cause an allergic skin reaction.[9][10] Users must wear personal protective equipment, including gloves, safety goggles, and a lab coat, and always work in a well-ventilated fume hood.[8][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of **4-chlorophenylhydrazine**. The analysis is typically performed on the free base in a deuterated solvent like chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6).

^1H NMR Spectroscopy

The proton NMR spectrum is characterized by signals from the aromatic protons and the hydrazine ($-\text{NHNH}_2$) protons. Due to the para-substitution, the aromatic region displays a classic AA'BB' system, which often appears as two distinct doublets.

Table 1: ^1H NMR Data for **4-Chlorophenylhydrazine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Causality
~ 7.15	Doublet	2H	Ar-H (ortho to Cl)	These protons are deshielded by the electronegative chlorine atom and show coupling to the adjacent protons (ortho to the hydrazine group).
~ 6.75	Doublet	2H	Ar-H (ortho to -NHNH ₂)	These protons are shielded by the electron-donating effect of the hydrazine group and show coupling to the protons ortho to the chlorine.
~ 5.5 (broad)	Singlet	1H	-NH-	The broadness of this signal is due to quadrupolar broadening from the ¹⁴ N nucleus and chemical exchange. Its chemical shift is solvent-dependent.
~ 3.7 (broad)	Singlet	2H	-NH ₂	Similar to the -NH- proton, this

signal is often broad and its position can vary with solvent, concentration, and temperature.

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is synthesized from typical values for similar structures.[\[5\]](#)[\[11\]](#)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon environment. Due to the molecule's symmetry, only four signals are expected for the aromatic carbons.

Table 2: ¹³C NMR Data for **4-Chlorophenylhydrazine**

Chemical Shift (δ) ppm	Assignment	Causality
~ 148.0	C-NHNH ₂	This ipso-carbon is significantly deshielded due to its direct attachment to the electronegative nitrogen atom.
~ 129.0	C-H (ortho to Cl)	These carbons are in a standard aromatic region, influenced by the adjacent chlorine.
~ 123.0	C-Cl	The ipso-carbon attached to chlorine is shifted downfield by the halogen's electronegativity.
~ 114.0	C-H (ortho to -NHNH ₂)	These carbons are shielded (shifted upfield) by the electron-donating resonance effect of the hydrazine group.

Note: Data is synthesized from typical values for substituted benzenes.[3]

Protocol: NMR Sample Preparation and Acquisition

Caption: Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule, providing key information about its functional groups. The spectrum is typically acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.[6]

Table 3: Key IR Absorption Bands for **4-Chlorophenylhydrazine**

Wavenumber (cm ⁻¹)	Intensity	Assignment	Vibrational Mode
3300 - 3400	Medium	N-H (Hydrazine)	Asymmetric & Symmetric Stretching
3000 - 3100	Medium-Weak	Aromatic C-H	Stretching
1600 - 1620	Strong	N-H (Hydrazine)	Scissoring (Bending)
1480 - 1520	Strong	Aromatic C=C	Ring Stretching
1080 - 1100	Strong	C-N	Stretching
1000 - 1020	Strong	C-Cl	Stretching
~ 820	Strong	C-H (para-subst.)	Out-of-plane Bending

Note: Data synthesized from spectral databases for **4-chlorophenylhydrazine** hydrochloride and related compounds.[12] The presence of sharp, distinct peaks in the 3300-3400 cm⁻¹ region is characteristic of the N-H stretches of the hydrazine group. The strong absorption around 820 cm⁻¹ is a reliable indicator of 1,4-disubstitution on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, offering powerful confirmation of its identity.

The electron ionization (EI) mass spectrum of **4-chlorophenylhydrazine** will show a distinct molecular ion peak (M^+). A critical feature is the isotopic pattern caused by the presence of chlorine. Chlorine has two stable isotopes, ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%). This results in two molecular ion peaks: one for the molecule containing ^{35}Cl and another, approximately one-third the intensity, at two mass units higher ($M+2$) for the molecule containing ^{37}Cl .

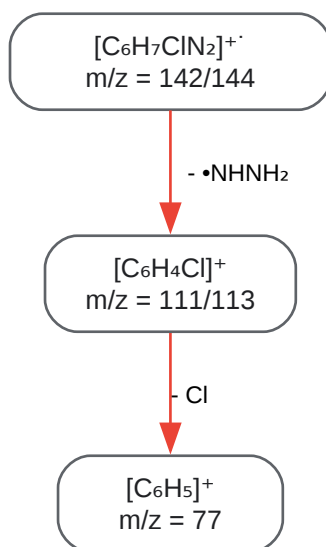
Expected Molecular Ion:

- M^+ ($\text{C}_6\text{H}_7^{35}\text{ClN}_2$): $m/z = 142.03$
- $[M+2]^+$ ($\text{C}_6\text{H}_7^{37}\text{ClN}_2$): $m/z = 144.03$

Table 4: Major Fragments in the EI Mass Spectrum of **4-Chlorophenylhydrazine**

m/z	Proposed Fragment	Causality
142/144	$[\text{C}_6\text{H}_7\text{ClN}_2]^+$	Molecular Ion (M^+)
111/113	$[\text{C}_6\text{H}_4\text{Cl}]^+$	Loss of the hydrazine radical ($-\text{NHNH}_2$) from the molecular ion.
77	$[\text{C}_6\text{H}_5]^+$	Loss of chlorine from the $[\text{C}_6\text{H}_4\text{Cl}]^+$ fragment.
75	$[\text{C}_5\text{H}_3\text{Cl}]^+$	Rearrangement and loss of HCN from the $[\text{C}_6\text{H}_4\text{Cl}]^+$ fragment.

Diagram: Proposed MS Fragmentation Pathway



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Caption: A simplified fragmentation pathway for **4-chlorophenylhydrazine**.

Summary and Conclusion

The combination of NMR, IR, and MS provides a definitive analytical profile for **4-chlorophenylhydrazine**. NMR spectroscopy elucidates the precise arrangement of hydrogen and carbon atoms, IR spectroscopy confirms the presence of key functional groups (N-H, C-Cl, aromatic ring), and mass spectrometry verifies the molecular weight and provides structural clues through fragmentation analysis. This multi-technique approach ensures the confident identification and quality control of **4-chlorophenylhydrazine** in any research or industrial setting.

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